molecular formula C8H8N2S B13673364 N-Methylbenzo[d]isothiazol-6-amine

N-Methylbenzo[d]isothiazol-6-amine

Cat. No.: B13673364
M. Wt: 164.23 g/mol
InChI Key: NIILEHPXPMUSSF-UHFFFAOYSA-N
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Description

N-Methylbenzo[d]isothiazol-6-amine is a chemical compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbenzo[d]isothiazol-6-amine typically involves the reaction of benzo[d]isothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzo[d]isothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methylbenzo[d]isothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methylbenzo[d]isothiazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity.

    N-Methylbenzo[d]thiazol-2-amine: Studied for its anti-inflammatory properties.

Uniqueness

N-Methylbenzo[d]isothiazol-6-amine is unique due to its specific structural features and the diverse range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-methyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3

InChI Key

NIILEHPXPMUSSF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=NS2

Origin of Product

United States

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